2'-Bromo-2'-deoxyadenosine
Description
This compound is a brominated nucleoside analog derived from adenine (6-amino purine) with a tetrahydrofuran (sugar) moiety modified at the 4-position by bromine and at the 2-position by a hydroxymethyl group. Such analogs are critical in antiviral and anticancer research due to their ability to interfere with nucleic acid synthesis.
Synthesis: The compound can be synthesized via nucleoside modification strategies. For instance, bromination at the 4-position of the sugar ring may involve electrophilic substitution or radical-based methods, as seen in related compounds (e.g., acetylation and halogenation steps in and ). Protective groups like tert-butyldiphenylsilyl (TBDPS) or triethylsilyl (TES) are often employed to direct regioselectivity during synthesis .
Properties
CAS No. |
65446-56-2 |
|---|---|
Molecular Formula |
C10H12BrN5O3 |
Molecular Weight |
330.14 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12BrN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
SBSSUAKDMQSKOH-QYYRPYCUSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Br)N |
sequence |
N |
Synonyms |
2'-bromo-2'-deoxyadenosine 2'-deoxy-2'-bromoadenosine 2-DABR |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available adenine and a suitable tetrahydrofuran derivative.
Bromination: The tetrahydrofuran derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Glycosylation: The brominated tetrahydrofuran is then coupled with adenine through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 2-position of the tetrahydrofuran ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
In an industrial setting, the production of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol would involve scaling up the above synthetic route. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom to yield a de-brominated analog.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs and nucleotides.
Biology: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Medicine: Explored for its potential therapeutic applications in treating viral infections and certain types of cancer.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby disrupting the normal function of these enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications on the Sugar Ring
Halogen Substitutions at the 4-Position
- Fluorine (F) increases electronegativity and metabolic stability, while azido (N₃) groups enable bioorthogonal reactions .
Other Sugar Modifications
- 2-Methoxyethoxy Substitution: (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)tetrahydrofuran-3-ol (CymitQuimica, Ref: 10-F229458) introduces ether-linked side chains, improving solubility and pharmacokinetics .
- Acetate Protection : Acetylation at the 2-hydroxymethyl group (e.g., ) enhances lipophilicity for membrane permeability .
Modifications on the Purine Base
Biological Activity
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic compound classified as a nucleoside analog. This compound features a purine base (adenine) linked to a modified sugar moiety, specifically a tetrahydrofuran ring that incorporates both a bromine atom and a hydroxymethyl group. Its unique structure positions it as a promising candidate for various biochemical and pharmaceutical applications, particularly in the fields of antiviral and anticancer research.
The biological activity of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol primarily involves its incorporation into nucleic acids. This incorporation can disrupt DNA and RNA synthesis, thereby inhibiting viral replication and cancer cell proliferation. The compound targets critical enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, which are essential for the replication of both viral genomes and cancerous cells.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity against various pathogens, including:
- HIV (Human Immunodeficiency Virus)
- HCV (Hepatitis C Virus)
- HSV (Herpes Simplex Virus)
- Dengue Virus
The compound's structural similarity to natural nucleosides allows it to effectively compete with them during viral replication processes, thereby reducing viral loads in infected cells .
Anticancer Activity
In addition to its antiviral properties, 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol has shown potential in anticancer applications. It has been investigated for its ability to inhibit the proliferation of various cancer cell lines by interfering with their nucleic acid synthesis. This interference can lead to apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in cancer therapies .
Case Studies
- Antiviral Efficacy Study :
- Anticancer Activity Assessment :
Comparative Analysis
To better understand the biological activity of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol | Fluorine atom instead of Bromine | Moderate antiviral activity |
| 5-(6-Amino-9H-purin-9-y)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-ol | Hydroxy group substitution | Lower anticancer efficacy |
| 5-(6-Amino-9H-purin-9-y)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol | Difluorinated variant | Enhanced antiviral properties |
The presence of the bromine atom in 5-(6-Amino-9H-purin-9-y)-4-bromo distinguishes it from its analogs, potentially enhancing both its solubility and biological reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
